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Compound of Interest

Compound Name: 1-Ethoxy-3-iodobenzene
CAS No.: 29052-00-4
Cat. No.: B1595423
Get Quote
. J

Executive Summary

Compound: 1-Ethoxy-3-iodobenzene CAS: 195136-58-4 (Generic for iodophenetoles, specific
isomer registry varies) Formula: CsHslO Molecular Weight: 248.06 g/mol [1]

This guide provides a definitive workflow for the structural characterization of 1-ethoxy-3-
iodobenzene. Unlike its para isomer, which is symmetric, the meta isomer presents a unique
spin system in NMR and distinct steric properties.[1] The elucidation strategy relies on three
pillars:

e Mass Spectrometry (MS): Confirmation of the iodine atom via mass defect and fragmentation
(loss of Is vs. loss of C2Ha).

» Nuclear Magnetic Resonance (NMR): Identification of the 1,3-disubstitution pattern via
coupling constants (

) and the heavy-atom shielding effect of iodine on

C shifts.
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« Infrared Spectroscopy (IR): Validation of the ether linkage and meta-aromatic substitution
overtones.

Chemical Identity & Physical Context[2][3][4][5][6][7]
[8][9]

Before spectroscopic analysis, understanding the physicochemical baseline is critical for
sample preparation.

Property Value (Approx.) Notes
o Darkens upon light exposure

Appearance Pale yellow liquid ) ]

(liberation of 12).[1]

Extrapolated from p-isomer (
Boiling Point ~240-250 °C C) and iodobenzene (

C).[1]

Soluble in CDCI3, DMSO-
Solubility Organic solvents , Acetone-

1]

. ] N Store in amber vials; use fresh

Stability Light Sensitive

CDCls (acid-free) for NMR.[1]

Elucidation Workflow

The following logic gate ensures rigorous structural confirmation, distinguishing the target from
potential impurities like 3-iodophenol (starting material) or 1-ethoxy-4-iodobenzene
(regioisomer).[1]
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Critical Checkpoints

Unknown Sample

(If yes, Br/Cl present) (If yes, Phenol impurity)
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I
I
I
I

tep 1: MW & Halogen

GC-MS Analysis
(m/z 248, No M+2)

%tep 2: Funct. Groups

FT-IR
(Ether C-O, No O-H)

L‘Step 3: Connectivity

1H NMR
(Integ 3:2:4, Meta Pattern)

%tep 4: Carbon Skeleton

13C NMR
(C-1 Shielding ~94-97 ppm)

Identity Confirmed:
1-Ethoxy-3-iodobenzene

Click to download full resolution via product page

Figure 1: Step-by-step elucidation logic ensuring exclusion of common synthetic impurities.

Mass Spectrometry (MS) Analysis

Instrument: GC-MS (El, 70 eV) Key Diagnostic: Monoisotopic lodine signature.[1]

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1595423/docs?utm_src=pdf-body-img#structure-elucidation-of-1-ethoxy-3-iodobenzene-a-technical-guide
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6284138.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595423?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Unlike Chlorine (3:1 M:M+2) or Bromine (1:1 M:M+2), lodine is monoisotopic (

1).[1] The mass spectrum will show a clean molecular ion at m/z 248.

Fragmentation Pathway

The fragmentation is driven by two competing pathways: cleavage of the weak C—I bond and
McLafferty-like rearrangement of the ethoxy group.

Molecular lon:

e Loss of Ethene:

(Characteristic of ethoxyarenes).

e Loss of lodine:

(Formation of ethoxyphenyl cation).

o Loss of Ethyl:

(Alpha-cleavage).[1]

[M - C2H4]+
miz 220

(Phenol radical) - 127 Da (lv)

[C6H50]+
m/z 93
(Phenoxy cation)

Molecular lon
[M]+ m/z 248

- 127 Da (I)

M- 1]+
m/z 121
(Ethoxyphenyl cation)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways under Electron lonization (EI).

Nuclear Magnetic Resonance (NMR)
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This is the definitive method for distinguishing the meta isomer from ortho or para.

H NMR (Proton)

Solvent: CDClIs Frequency: 400 MHz+ recommended for clear splitting.

The aromatic region (6.8 — 7.5 ppm) exhibits a specific ABCD-like system (technically AA'BB' or
similar depending on resolution, but treated as 4 distinct environments for meta).[1]
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Shift (
Proton Multiplicity
» Ppm)

Assighment
Coupling (Hz) | ggic

Isolated between
| and OELt.[1]
Appears as a
H-2 7.25-7.30 Singlet-like (t) narrow triplet or
singlet due to
small meta-

couplings.

Ortho to lodine
(deshielded),
Para to OEt
(shielded).[1]

H-4 7.30-7.35 Doublet (dt)

Meta to both
) substituents.[1]
H-5 6.95 - 7.05 Triplet (dd) ]
"Base" aromatic

shift.

Ortho to OEt
(strongly
shielded), Para
to lodine.[1]

H-6 6.80 - 6.85 Doublet (dd)

Characteristic
-CH2- 4.02 Quartet ethoxy
methylene.[1]

) Characteristic
-CHs 1.41 Triplet
ethoxy methyl.

Note: Exact shifts may vary by £0.05 ppm depending on concentration.

C NMR (Carbon)

Key Feature: The Heavy Atom Effect. lodine is unique among halogens; its large electron cloud
causes spin-orbit coupling that significantly shields the attached carbon (
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). While F, CI, and Br deshield the ipso carbon, lodine shifts it upfield (lower ppm).[1]

Predicted Shifts (via SCS Additivity Rules):

C-3 (C-1):~94 - 98 ppm. (This is the diagnostic peak. If this carbon were chlorinated, it would
be ~135 ppm).

C-1 (C-0):~159 ppm. Deshielded by Oxygen.

C-6 (Ortho to OEt):~113 ppm. Shielded by Oxygen resonance.

C-2 (Ortho to both):~124 ppm.

C-4 (Ortho to 1):~130 ppm.

C-5 (Meta):~131 ppm.

Ethyl: ~63.5 ppm (CHz2) and ~14.8 ppm (CHs).

Infrared Spectroscopy (IR)

Used primarily to confirm the ether functionality and absence of starting material (phenol).

3000-3100 cm~1: Aromatic C—H stretch.

e 2900-3000 cm~1: Aliphatic C—H stretch (Ethyl group).

e ~1240 cm~1 & 1040 cm~1: C-O—-C asymmetric and symmetric stretching (Strong ether
bands).

e 690 & 780 cm~*: Meta-disubstituted benzene out-of-plane (OOP) bending.

e Absence: No broad band at 3200-3500 cm~* (confirms absence of -OH from 3-iodophenol
precursor).[1]

Synthesis & Impurity Profile

Understanding the origin assists in identifying trace impurities. Route: Alkylation of 3-
iodophenol with ethyl iodide/bromide and
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in Acetone or DMF.

Common Impurities:
e 3-lodophenol: Unreacted starting material. Detection: Broad OH peak in IR/NMR.

o O-alkylation vs C-alkylation: Phenols primarily O-alkylate, but harsh conditions can lead to
trace C-alkylation.[1]

» lodine Scrambling: If Pd-catalysis was used nearby, aryl exchange can occur, but rare in
simple alkylation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4-lodophenetole | 699-08-1 [chemicalbook.com]

e 2. lodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]

o 3. 1-Ethyl-3-iodobenzene | C8HII | CID 14534452 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 4. modgraph.co.uk [modgraph.co.uk]

e To cite this document: BenchChem. [Structure Elucidation of 1-Ethoxy-3-iodobenzene: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1595423/docs#structure-elucidation-of-1-ethoxy-3-
iodobenzene-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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